(5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
The compound (5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one is a synthetic organic molecule with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a cyclohexyl group, an ethoxy-hydroxyphenyl moiety, and a sulfanylideneimidazolidinone core, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves a multi-step process:
Formation of the Imidazolidinone Core: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the Sulfanylidene Group: The imidazolidinone intermediate is then treated with a sulfurizing agent to introduce the sulfanylidene group.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction.
Formation of the Ethoxy-Hydroxyphenyl Moiety: This involves the reaction of an appropriate phenol derivative with an ethylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidinone ring or the phenyl moiety, potentially leading to the formation of various reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing groups. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
Medicinally, the compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s sulfanylidene group may play a crucial role in these interactions, potentially inhibiting or modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione: This compound shares a similar phenyl and ethoxy-hydroxyphenyl moiety but differs in the core structure.
(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one: This compound has a similar thiazolidinone core but different substituents.
Uniqueness
The uniqueness of (5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one lies in its specific combination of functional groups and structural features. The presence of the cyclohexyl group, along with the ethoxy-hydroxyphenyl moiety and the sulfanylideneimidazolidinone core, provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H24N2O3S |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H24N2O3S/c1-3-24-16-11-7-8-13(17(16)22)12-15-18(23)21(19(25)20(15)2)14-9-5-4-6-10-14/h7-8,11-12,14,22H,3-6,9-10H2,1-2H3/b15-12- |
InChI Key |
LAMJNOCIXHPQAM-QINSGFPZSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3 |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=S)N2C)C3CCCCC3 |
Origin of Product |
United States |
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